1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of indole and piperazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The inclusion of a piperazine ring further enhances its potential pharmacological applications .
Preparation Methods
The synthesis of 1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Piperazine Derivative: Piperazine derivatives can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Coupling of Indole and Piperazine: The final step involves coupling the indole and piperazine moieties through an acetylation reaction using 4-chlorophenylacetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions:
Common reagents and conditions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as methanol or dichloromethane. Major products formed from these reactions include various substituted indole and piperazine derivatives.
Scientific Research Applications
1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological receptors, including dopamine and serotonin receptors.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets:
Dopamine Receptors: Acts as a ligand for dopamine receptors, influencing neurotransmitter activity.
Serotonin Receptors: Modulates serotonin receptor activity, potentially affecting mood and behavior.
Enzyme Inhibition: Inhibits specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can be compared with other indole and piperazine derivatives:
Properties
IUPAC Name |
1-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-8-5-17(6-9-19)15-23(29)27-13-11-26(12-14-27)22(28)10-7-18-16-25-21-4-2-1-3-20(18)21/h1-6,8-9,16,25H,7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXAYZHKCZJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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